

Application Notes and Protocols: Disodium Oxalate in Redox Titrations for Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	disodium;oxalate	
Cat. No.:	B12395303	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disodium oxalate (Na₂C₂O₄), the sodium salt of oxalic acid, serves as a primary standard in analytical chemistry, particularly in redox titrations for the quantitative analysis of various metals. Its high purity, stability, and well-defined reaction stoichiometry make it an ideal reagent for the standardization of strong oxidizing agents, most notably potassium permanganate (KMnO₄). This standardized permanganate solution is subsequently used as a titrant to determine the concentration of metal ions that can be oxidized, such as iron(II), or metal ions that can be precipitated as an oxalate salt, such as calcium(II).

The underlying principle of these titrations is an oxidation-reduction (redox) reaction. In an acidic solution, the oxalate ion $(C_2O_4{}^{2-})$ is oxidized to carbon dioxide (CO_2) , while the permanganate ion $(MnO_4{}^-)$ is reduced to manganese(II) ion $(Mn^2{}^+)$. The intense purple color of the permanganate ion serves as its own indicator, with the endpoint of the titration being the first persistent pink color, indicating an excess of $MnO_4{}^-$ in the solution.

This document provides detailed protocols for the standardization of potassium permanganate solution using disodium oxalate and its subsequent application in the determination of iron and calcium content in various samples.

Section 1: Standardization of Potassium Permanganate (KMnO₄) Solution

The accurate determination of metal concentrations using permanganate titrations is critically dependent on the precise molarity of the KMnO₄ solution. Due to the tendency of potassium permanganate to decompose in the presence of light, heat, and organic matter, its solutions are not stable over long periods and must be standardized periodically.[1] Disodium oxalate is the primary standard of choice for this purpose.

Reaction Stoichiometry:

The balanced chemical equation for the reaction between permanganate and oxalate ions in an acidic medium is:

$$2MnO_4^-(aq) + 5C_2O_4^{2-}(aq) + 16H^+(aq) \rightarrow 2Mn^{2+}(aq) + 10CO_2(g) + 8H_2O(l)[2][3]$$

From this equation, the stoichiometric ratio is 2 moles of potassium permanganate to 5 moles of disodium oxalate.

Experimental Protocol: Standardization of ~0.02 M KMnO₄

Materials:

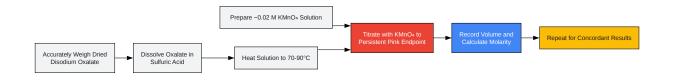
- Analytical grade disodium oxalate (Na₂C₂O₄), dried at 105-110°C for at least 2 hours and cooled in a desiccator.[4]
- Potassium permanganate (KMnO₄)
- Concentrated sulfuric acid (H₂SO₄)
- Distilled or deionized water
- 50 mL burette
- 250 mL Erlenmeyer flasks

- Analytical balance
- Hot plate and magnetic stirrer
- Thermometer

Procedure:

- Preparation of ~0.02 M KMnO₄ Solution: Dissolve approximately 3.2 g of KMnO₄ in 1 liter of distilled water.[1] Heat the solution gently and allow it to stand for at least 24 hours in the dark to allow for the oxidation of any organic matter. Filter the solution through a sintered glass funnel to remove any precipitated manganese dioxide (MnO₂) before use.[1][2]
- Preparation of the Primary Standard: Accurately weigh, to the nearest 0.1 mg, approximately 0.15-0.20 g of dried disodium oxalate into a 250 mL Erlenmeyer flask.[5] Record the exact mass. Prepare at least three such samples for triplicate analysis.
- Dissolution of the Standard: To each flask containing the disodium oxalate, add approximately 100 mL of 1 M sulfuric acid (prepared by cautiously adding 56 mL of concentrated H₂SO₄ to 944 mL of distilled water).[6] Swirl the flask to dissolve the solid.
- Titration:
 - Heat the oxalate solution to 70-90°C.[5][7] It is crucial to maintain the temperature above
 60°C throughout the titration to ensure a rapid reaction.[2][7]
 - Fill a clean burette with the prepared KMnO₄ solution and record the initial volume.
 - Titrate the hot oxalate solution with the KMnO₄ solution. Add the permanganate dropwise
 while constantly stirring. The purple color of the permanganate will disappear as it reacts
 with the oxalate.
 - The endpoint is reached when a single drop of the KMnO₄ solution imparts a faint but persistent pink color to the solution that lasts for at least 30 seconds.[6][7]
 - Record the final burette volume.
- Calculations: Calculate the molarity of the KMnO₄ solution using the following formula:

Molarity of KMnO₄ = (mass of Na₂C₂O₄ / Molar mass of Na₂C₂O₄) * (2 / 5) * (1 / Volume of KMnO₄ in L)


Molar mass of $Na_2C_2O_4 = 134.00 \text{ g/mol}$

Repeat the titration for all three samples and calculate the average molarity. The results should be concordant.

Quantitative Data Summary:

Trial	Mass of Na ₂ C ₂ O ₄ (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO4 (mL)	Calculated Molarity of KMnO ₄ (mol/L)
1					
2	_				
3	_				
Average	_				

Workflow for KMnO₄ Standardization

Click to download full resolution via product page

Caption: Workflow for the standardization of potassium permanganate solution.

Section 2: Determination of Iron Content

The determination of iron content in a sample is a common application of permanganate titration. The iron must be in the +2 oxidation state (ferrous ion, Fe²⁺) for it to be oxidized by permanganate to the +3 state (ferric ion, Fe³⁺). If the sample contains iron in the +3 state, it must first be reduced to Fe²⁺ using a suitable reducing agent like stannous chloride (SnCl₂).[5]

Reaction Stoichiometry:

The balanced chemical equation for the reaction between permanganate and ferrous ions in an acidic medium is:

$$MnO_4^-(aq) + 5Fe^{2+}(aq) + 8H^+(aq) \rightarrow Mn^{2+}(aq) + 5Fe^{3+}(aq) + 4H_2O(l)$$

The stoichiometric ratio is 1 mole of potassium permanganate to 5 moles of ferrous ion.

Experimental Protocol: Determination of Iron in a Soluble Sample

Materials:

- Standardized KMnO₄ solution (from Section 1)
- Iron-containing sample (e.g., ferrous ammonium sulfate, iron supplement tablet)
- Sulfuric acid (H2SO4), 6 M
- Phosphoric acid (H₃PO₄), concentrated (optional, to decolorize Fe³+)[8]
- Analytical balance
- 50 mL burette
- 250 mL Erlenmeyer flasks
- · Magnetic stirrer

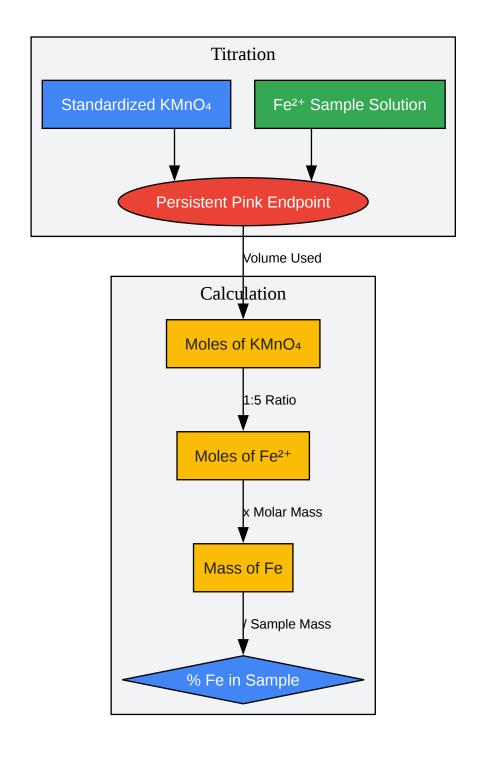
Procedure:

- Sample Preparation: Accurately weigh a suitable amount of the iron-containing sample (to consume 20-40 mL of the standardized KMnO₄ titrant) and transfer it to a 250 mL Erlenmeyer flask.
- Dissolution: Dissolve the sample in approximately 50 mL of 6 M H₂SO₄. Gentle heating may be required.
- Titration:
 - If desired, add about 2 mL of concentrated phosphoric acid to complex the Fe³⁺ ions,
 which prevents the yellow color from obscuring the endpoint.[8]
 - Fill the burette with the standardized KMnO₄ solution and record the initial volume.
 - Titrate the iron solution at room temperature with the standardized KMnO₄ solution while stirring.
 - The endpoint is reached when a faint, permanent pink color is observed.
 - Record the final burette volume.
- Calculations: Calculate the percentage of iron in the sample using the following formula:

% Fe = (Molarity of KMnO₄ * Volume of KMnO₄ in L * 5 * Molar mass of Fe) / (mass of sample) * 100

Molar mass of Fe = 55.845 g/mol

Perform the analysis in triplicate and report the average percentage.


Quantitative Data Summary:

Trial	Mass of Sample (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO4 (mL)	Calculated % Fe
1					
2	_				
3	_				
Average	_				

Logical Relationship in Iron Determination

Click to download full resolution via product page

Caption: Logical flow for the determination of iron content.

Section 3: Determination of Calcium Content (Indirect Method)

The determination of calcium using permanganate titration is an indirect method. Calcium ions (Ca²⁺) are first precipitated as calcium oxalate (CaC₂O₄) by adding an excess of ammonium oxalate. The precipitate is then filtered, washed, and dissolved in sulfuric acid to liberate oxalic acid, which is then titrated with a standardized KMnO₄ solution.

Experimental Protocol: Determination of Calcium

Materials:

- Standardized KMnO₄ solution (from Section 1)
- Calcium-containing sample
- Hydrochloric acid (HCl), 0.1 M
- Ammonium oxalate ((NH₄)₂C₂O₄) solution, 5%
- Ammonia solution (NH₃), 1:1
- · Methyl red indicator
- Sulfuric acid (H₂SO₄), 1 M
- Filter paper (ashless)
- Funnel, beakers, burette

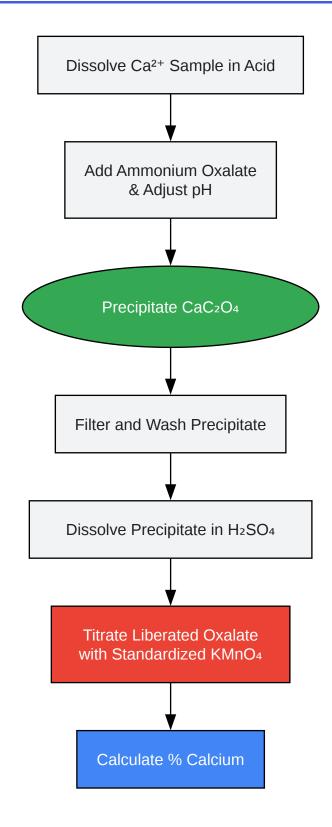
Procedure:

- Sample Preparation and Dissolution: Accurately weigh a sample containing calcium and dissolve it in a beaker with 75 mL of 0.1 M HCl.[9]
- Precipitation of Calcium Oxalate:
 - Add 5 drops of methyl red indicator.[9]
 - Heat the solution to boiling and add approximately 25 mL of 5% ammonium oxalate solution while stirring.[9]

- Add 1:1 ammonia solution dropwise until the indicator changes from red to yellow (pH ~4-5).[10]
- Allow the solution to stand for at least one hour to ensure complete precipitation.[10]
- · Filtration and Washing:
 - Filter the precipitate through ashless filter paper.
 - Wash the precipitate with several small portions of cold, dilute ammonium oxalate solution, followed by cold water, until the washings are free of chloride ions (test with AgNO₃).
- Titration:
 - Transfer the filter paper containing the precipitate to a clean Erlenmeyer flask.
 - Add 100 mL of 1 M H₂SO₄ to dissolve the precipitate.
 - Heat the solution to 70-90°C.
 - Titrate the hot solution with the standardized KMnO₄ solution to a persistent pink endpoint.
- Calculations: The moles of oxalate titrated are equal to the moles of calcium in the original sample (1:1 ratio in CaC₂O₄).

% Ca = (Molarity of KMnO₄ * Volume of KMnO₄ in L * (5/2) * Molar mass of Ca) / (mass of sample) * 100

Molar mass of Ca = 40.08 g/mol


Quantitative Data Summary:

Trial	Mass of Sample (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO₄ (mL)	Calculated % Ca
1					
2	_				
3	_				
Average	_				

Experimental Workflow for Calcium Determination

Click to download full resolution via product page

Caption: Workflow for the indirect determination of calcium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. The Determination of the Oxalate Content in a Copper complex [wwwchem.uwimona.edu.jm]
- 3. studylib.net [studylib.net]
- 4. noblesciencepress.org [noblesciencepress.org]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. titrations.info [titrations.info]
- 7. lopezlink.com [lopezlink.com]
- 8. cerritos.edu [cerritos.edu]
- 9. scribd.com [scribd.com]
- 10. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- To cite this document: BenchChem. [Application Notes and Protocols: Disodium Oxalate in Redox Titrations for Metal Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395303#application-of-disodium-oxalate-in-redox-titrations-for-metal-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com